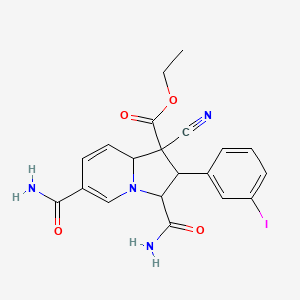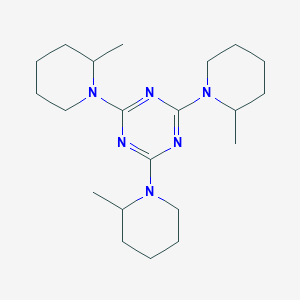
Ethyl 3,6-dicarbamoyl-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydroindolizine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, iodophenyl, and aminocarbonyl groups
準備方法
The synthesis of ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the indolizine core, followed by the introduction of the cyano and iodophenyl groups. The final steps involve the addition of the aminocarbonyl groups and the esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .
化学反応の分析
Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
科学的研究の応用
Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and aminocarbonyl groups can form hydrogen bonds or electrostatic interactions with active sites, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
類似化合物との比較
Similar compounds to ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate include:
Phenylboronic Acid: Known for its use in organic synthesis and as a building block for boron-containing compounds.
Ethyl 5-amino-1,5-dihydroimidazo[1,2-a]pyridin-2-carboxylate: Another compound with a similar ester and amino functional groups, used in medicinal chemistry.
Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate stands out due to its unique combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C20H19IN4O4 |
|---|---|
分子量 |
506.3 g/mol |
IUPAC名 |
ethyl 3,6-dicarbamoyl-1-cyano-2-(3-iodophenyl)-3,8a-dihydro-2H-indolizine-1-carboxylate |
InChI |
InChI=1S/C20H19IN4O4/c1-2-29-19(28)20(10-22)14-7-6-12(17(23)26)9-25(14)16(18(24)27)15(20)11-4-3-5-13(21)8-11/h3-9,14-16H,2H2,1H3,(H2,23,26)(H2,24,27) |
InChIキー |
ZEQOOIMBIDRECL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(C2C=CC(=CN2C(C1C3=CC(=CC=C3)I)C(=O)N)C(=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone](/img/structure/B11097073.png)
![4-chloro-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide](/img/structure/B11097080.png)

![2-{[(2-fluorophenyl)carbonyl]amino}-N-(propan-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11097087.png)
![ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11097095.png)
![Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11097098.png)
![4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11097101.png)
![4,6,12,14-tetramethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11097106.png)
![2-(2-Chloro-4-nitro-anilino)ethyl-[2-(4-methylfurazan-3-yl)oxyethyl]amine](/img/structure/B11097112.png)
![N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11097130.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11097134.png)
![N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B11097149.png)

